molecular formula C13H9F3O2S B8168395 1-(5-(4-(Trifluoromethoxy)phenyl)thien-2-yl)ethanone

1-(5-(4-(Trifluoromethoxy)phenyl)thien-2-yl)ethanone

Cat. No.: B8168395
M. Wt: 286.27 g/mol
InChI Key: IHMIQKJNHLRUSQ-UHFFFAOYSA-N
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Description

1-(5-(4-(Trifluoromethoxy)phenyl)thien-2-yl)ethanone is an organic compound that features a trifluoromethoxyphenyl group attached to a thienyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-(Trifluoromethoxy)phenyl)thien-2-yl)ethanone typically involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene under reflux conditions for 36 hours. The product is then purified using column chromatography, yielding the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-(Trifluoromethoxy)phenyl)thien-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(4-(Trifluoromethoxy)phenyl)thien-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(4-(Trifluoromethoxy)phenyl)thien-2-yl)ethanone is not fully understood. its biological activities are thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethoxy and thienyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(4-(Trifluoromethoxy)phenyl)thien-2-yl)ethanone is unique due to the presence of both the trifluoromethoxy group and the thienyl ring, which confer distinct electronic properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2S/c1-8(17)11-6-7-12(19-11)9-2-4-10(5-3-9)18-13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMIQKJNHLRUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(5-(4-(Trifluoromethoxy)phenyl)thien-2-yl)ethanone is prepared from 5-acetyl-2-thiopheneboronic acid and 1-bromo-4-(trifluoromethoxy)benzene according to general procedure A.
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